(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
CAS No.: 17249-65-9
Cat. No.: VC7803901
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17249-65-9 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | (5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3 |
| Standard InChI Key | VUQAOMULUVFNHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Introduction
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the benzofuran family, known for its diverse pharmacological properties. This compound combines a benzofuran moiety with a methoxyphenyl group, enhancing its chemical reactivity and biological profile. The presence of hydroxyl and methoxy functional groups contributes to its solubility and potential bioactivity, making it an interesting subject for research in medicinal chemistry.
Synthesis Methods
The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through various organic synthesis methods. These methods typically involve the reaction of benzofuran derivatives with methoxyphenyl reagents in the presence of catalysts to form the desired methanone structure. High yields and purity are crucial for subsequent biological testing.
Biological Activities and Potential Applications
Compounds with similar structures to (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone have shown significant biological activities:
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Antioxidant Properties: The hydroxyl group contributes to antioxidant activity, which can protect cells from oxidative stress.
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Antimicrobial Activity: Benzofuran derivatives have been reported to possess antimicrobial properties, making them potential candidates for antibiotic development.
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Anti-inflammatory Effects: These compounds have shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
The potential applications of this compound span several fields, including pharmaceutical development for conditions like cancer and inflammation.
Comparison with Related Compounds
Other benzofuran derivatives have been studied for their biological activities. For example, (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone is known for its anti-inflammatory and anticancer effects. The structural variations among these compounds can significantly influence their bioactivity and therapeutic potential.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran | Basic benzofuran structure | Antimicrobial, anti-inflammatory |
| Methoxybenzoyl | Methoxy group attached to benzoyl | Antioxidant |
| Hydroxybenzophenone | Hydroxylated benzophenone structure | UV protection, antioxidant |
| (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | Benzofuran and methoxyphenyl groups | Potential antioxidant, antimicrobial, anti-inflammatory |
Future Research Directions
Future studies should focus on exploring the specific mechanisms of action for (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone and its potential as a lead compound in drug discovery. This includes investigating its interactions with biological targets and assessing its efficacy in preclinical models for various diseases.
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